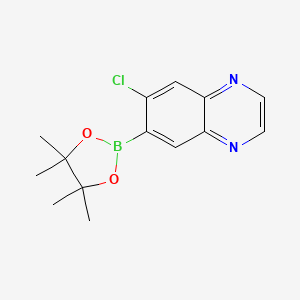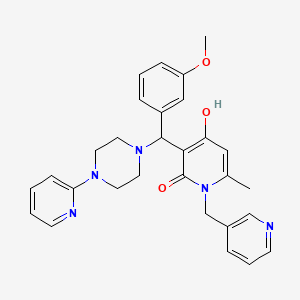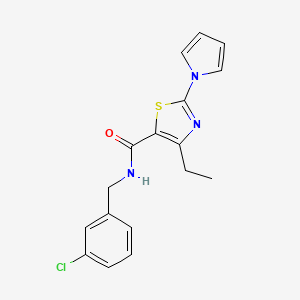![molecular formula C20H18N4O2 B2961055 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1355625-67-0](/img/structure/B2961055.png)
1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Scientific Research Applications
1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide has shown potential pharmacological properties that make it suitable for various scientific research applications. The compound has been studied for its anti-inflammatory and analgesic effects in animal models. It has also been shown to possess anti-cancer properties, specifically against breast cancer cells. Additionally, the compound has been studied for its potential use as a therapeutic agent for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that plays a crucial role in the inflammatory process, while PPARγ is a nuclear receptor that regulates gene expression and has been implicated in various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal models, the compound has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth and proliferation of breast cancer cells. Additionally, the compound has been studied for its potential neuroprotective effects in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is its potential as a therapeutic agent for various diseases. The compound has shown promising results in animal models, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of the compound is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide. One direction is to further investigate the mechanism of action of the compound to better understand its pharmacological effects. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in preclinical and clinical trials. Finally, the potential of the compound as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
Synthesis Methods
The synthesis of 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide involves the reaction of 2-methoxybenzyl cyanide with ethyl acetoacetate in the presence of hydrazine hydrate. The resulting intermediate is then treated with benzyl bromide to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
properties
IUPAC Name |
1-benzyl-N-[cyano-(2-methoxyphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-26-19-10-6-5-9-17(19)18(11-21)23-20(25)16-12-22-24(14-16)13-15-7-3-2-4-8-15/h2-10,12,14,18H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUKRJDSEFQABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2960973.png)




![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2960981.png)

![4-[({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B2960986.png)




![1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2960994.png)